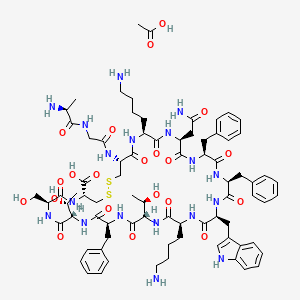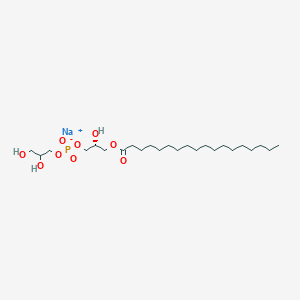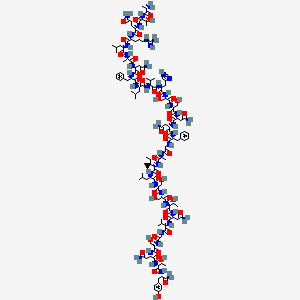
Glycocholic-2,2,4,4-d4 acid
Descripción general
Descripción
Glycocholic Acid-d4 is a deuterium-labeled form of glycocholic acid, a bile acid conjugated with glycine. Bile acids play a crucial role in the emulsification and absorption of dietary fats. Glycocholic Acid-d4 is primarily used as an internal standard in mass spectrometry for the quantification of glycocholic acid .
Aplicaciones Científicas De Investigación
Glycocholic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of glycocholic acid and other bile acids.
Biology: Studied for its role in the emulsification and absorption of dietary fats.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit multidrug resistance in cancer cells.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
Glycocholic Acid-d4 acts as a detergent to solubilize fats for absorption. It targets the farnesoid X receptor and bile acid receptors TGR5 and S1PR2, influencing the expression of genes involved in bile acid metabolism. Additionally, it increases the intracellular accumulation and cytotoxicity of certain drugs, such as epirubicin, by inhibiting multidrug resistance proteins .
Similar Compounds:
Glycocholic Acid: The non-deuterated form of Glycocholic Acid-d4.
Taurocholic Acid: Another bile acid conjugated with taurine.
Glycoursodeoxycholic Acid: A bile acid conjugated with glycine and ursodeoxycholic acid
Uniqueness: Glycocholic Acid-d4 is unique due to the incorporation of deuterium, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and analysis in various research applications .
Safety and Hazards
Direcciones Futuras
Bile acids, including Glycocholic acid, have emerged as unexpected players in glucose homeostasis . They are implicated in glucose metabolism and the secretion of glucoregulatory hormones . Future research directions include linking bile acids with glycaemia, understanding how physiological and disease settings influence bile acid levels and composition, and using rodent models with humanized bile acid composition to increase the relevance of basic research findings to human health .
Análisis Bioquímico
Biochemical Properties
Glycocholic acid (D4) interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of micelles, which promote digestion and absorption of dietary fat . It is also known to have hormonal actions .
Cellular Effects
Glycocholic acid (D4) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Glycocholic acid (D4) exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
Glycocholic acid (D4) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycocholic Acid-d4 involves the incorporation of deuterium into glycocholic acid. This is typically achieved through the hydrogen-deuterium exchange process, where hydrogen atoms in the glycocholic acid molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of Glycocholic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Glycocholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Propiedades
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-WZQUIQSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339959 | |
| Record name | Glycocholic-2,2,4,4-d4 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201918-15-1 | |
| Record name | Glycocholic-2,2,4,4-d4 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoylecgonine-D3; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, (1R,2R,3S,5S)-; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, [1R-(exo,exo)]-; (1R,2R,3S,5S)-3-(Benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B593741.png)
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)






